

The Solubility Profile of N-Decanoyl-L-aspartic Acid: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Decanoyl-L-aspartic acid*

Cat. No.: *B15495656*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the available solubility data for **N-Decanoyl-L-aspartic acid** and related compounds. Directed at researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical properties, offering insights into the molecule's behavior in various solvent systems. Due to a lack of publicly available, specific quantitative solubility data for **N-Decanoyl-L-aspartic acid**, this guide also presents information on structurally analogous compounds, L-aspartic acid and N-Acetyl-L-aspartic acid, to provide a predictive framework for its solubility characteristics.

Executive Summary

N-Decanoyl-L-aspartic acid is an N-acylated amino acid derivative. The introduction of the ten-carbon decanoyl group to the amino group of L-aspartic acid is expected to significantly decrease its aqueous solubility and increase its solubility in organic solvents compared to the parent amino acid. While specific experimental data for **N-Decanoyl-L-aspartic acid** is not readily found in the public domain, the solubility profiles of L-aspartic acid and N-Acetyl-L-aspartic acid offer valuable comparative insights.

Physicochemical Properties of Related Compounds

To understand the potential solubility profile of **N-Decanoyl-L-aspartic acid**, it is instructive to first examine the properties of its parent molecule, L-aspartic acid, and a closely related N-acylated derivative, N-Acetyl-L-aspartic acid.

Property	L-Aspartic Acid	N-Acetyl-L-aspartic Acid	N-Decanoyl-L-aspartic Acid (Predicted)
Molecular Formula	C4H7NO4	C6H9NO5	C14H25NO5
Molecular Weight	133.10 g/mol [1] [2]	175.14 g/mol [3]	287.35 g/mol
Appearance	White crystalline powder [4] [5]	White odorless powder [3]	Likely a white to off-white solid
Predicted LogP	-2.8 [1]	-1.1 [3]	Significantly higher than N-Acetyl-L-aspartic acid

Solubility Data of Related Compounds

The following tables summarize the available quantitative solubility data for L-aspartic acid and N-Acetyl-L-aspartic acid in various solvents.

Table 1: Solubility of L-Aspartic Acid

Solvent	Temperature (°C)	Solubility
Water	20	1 g in 222.2 mL ^[1]
Water	25	5 g/L ^{[4][6]}
Water	25	5,360 mg/L ^[1]
Water	30	1 g in 149.9 mL ^[1]
Boiling Water	Not Specified	Soluble ^{[5][6]}
Ethanol	Not Specified	Insoluble ^{[1][5][6]}
Ether	Not Specified	Insoluble ^{[1][5][6]}
Benzene	Not Specified	Insoluble ^[1]
Dilute HCl	Not Specified	Soluble ^{[1][4]}
Dilute NaOH	Not Specified	Soluble ^{[4][6]}
DMSO	Not Specified	Insoluble ^[2]

Table 2: Solubility of N-Acetyl-L-aspartic Acid

Solvent	Temperature (°C)	pH	Solubility
Water	Not Specified	Not Specified	62.5 mg/mL (with ultrasonic) ^[7]
Aqueous Buffer	Not Specified	7.4	>26.3 µg/mL ^[3]
DMSO	Not Specified	Not Specified	5 mg/mL (with ultrasonic and warming) ^[7]

Predicted Solubility Profile of N-Decanoyl-L-aspartic Acid

The addition of the long, nonpolar decanoyl chain to L-aspartic acid will have a pronounced effect on its solubility.

- **Aqueous Solubility:** A significant decrease in aqueous solubility compared to both L-aspartic acid and N-Acetyl-L-aspartic acid is expected. The hydrophobic nature of the C10 acyl chain will dominate, making interactions with water molecules less favorable.
- **Organic Solvent Solubility:** An increase in solubility in organic solvents is anticipated. The molecule will be more readily solvated by nonpolar and moderately polar organic solvents such as dichloromethane, chloroform, and acetone. This is supported by studies on other acylated amino acids and polymers. For instance, a derivative of poly(L-aspartic acid) was found to be soluble in volatile organic solvents like dichloromethane and chloroform[8].
- **pH Dependence:** The two carboxylic acid groups of the aspartic acid moiety will still allow for pH-dependent solubility. In alkaline aqueous solutions, deprotonation of the carboxylic acids will form carboxylate salts, which should increase the aqueous solubility.

Experimental Protocols for Solubility Determination

While specific protocols for **N-Decanoyl-L-aspartic acid** are not available, standard methodologies for determining the solubility of a compound can be applied.

Equilibrium Solubility Method (Shake-Flask)

This is a common method to determine the thermodynamic solubility of a compound in a given solvent.

Caption: Workflow for the shake-flask solubility assay.

Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Aspartic acid|CAS 56-84-8 [lookforchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. L-Aspartic acid | 56-84-8 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Solubility Profile of N-Decanoyl-L-aspartic Acid: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15495656#n-decanoyl-l-aspartic-acid-solubility-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com